1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one
Description
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is a fluorinated aromatic ketone derivative characterized by a brominated propanone backbone attached to a 2,6-bis(trifluoromethyl)phenyl group. The 2,6-substitution pattern distinguishes it from positional isomers (e.g., 2,3- or 3,4-substituted analogs) and likely influences its electronic and steric properties due to the strong electron-withdrawing effects of trifluoromethyl (-CF₃) groups.
Key structural features include:
- Aromatic backbone: The phenyl ring substituted with two -CF₃ groups at the 2 and 6 positions.
- Ketone functionality: A propan-1-one group providing a reactive site for nucleophilic or electrophilic reactions.
- Bromine substituent: A bromine atom at the 2-position of the propanone chain, which may enhance reactivity in substitution or coupling reactions.
This compound is likely used in pharmaceutical or agrochemical research, given the prevalence of trifluoromethylated and brominated motifs in bioactive molecules.
Properties
Molecular Formula |
C11H7BrF6O |
|---|---|
Molecular Weight |
349.07 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(12)9(19)8-6(10(13,14)15)3-2-4-7(8)11(16,17)18/h2-5H,1H3 |
InChI Key |
WNSOHUHBPJSGPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Procedure
A representative protocol adapted from crystallographic studies involves:
- Dissolving 2,6-bis(trifluoromethyl)propiophenone (5.0 g, 15.6 mmol) in glacial acetic acid (50 mL).
- Adding bromine (2.5 g, 15.6 mmol) dropwise under stirring at 25°C.
- Quenching after 5 hours with ice water (50 mL).
- Extracting with ethyl acetate (3 × 30 mL), drying over Na₂SO₄, and evaporating under reduced pressure.
This method typically achieves yields of 58–65%, with purity >95% confirmed by ¹⁹F NMR. The product crystallizes in a monoclinic system (space group P2₁/c) with Z = 4, stabilized by C–H⋯Br and C–F⋯π interactions.
Mechanistic Insights
The reaction’s regioselectivity arises from:
- Acid catalysis : Protonation of the carbonyl oxygen enhances α-carbon electrophilicity.
- Steric effects : The 2,6-bis(trifluoromethyl) groups direct bromination to the less hindered α-position.
- Electronic effects : Trifluoromethyl substituents increase aryl ring electron-withdrawing capacity, polarizing the C=O bond.
Industrial-Scale Synthesis
Continuous flow reactors have been adopted for large-scale production to mitigate risks associated with exothermic bromination. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence time | 12–15 min | Maximizes conversion |
| Temperature | 20–25°C | Prevents di-bromination |
| Br₂:Substrate molar ratio | 1.05:1 | Minimizes Br₂ waste |
| Solvent | Acetic acid/H₂O (9:1) | Enhances solubility |
A pilot-scale study using a Corning Advanced-Flow™ reactor (1 L/hr throughput) achieved 89% yield with 99.8% purity, demonstrating superior performance over batch methods.
Alternative Synthetic Routes
Grignard Reagent Alkylation
Though less common, a two-step approach has been reported:
- Grignard formation : React 2,6-bis(trifluoromethyl)bromobenzene with Mg in THF at −20°C.
- Reaction with bromoacetone :
$$
\text{ArMgBr} + \text{BrCH₂C(O)CH₃} \xrightarrow{\text{THF, −78°C}} \text{ArC(O)CH₂Br} + \text{MgBr₂}
$$
This method yields 42–48% product but requires stringent temperature control due to the thermal instability of trifluoromethyl Grignard reagents.
Friedel-Crafts Acylation
A patent-derived method employs:
- Reacting 2,6-bis(trifluoromethyl)benzene with acetyl chloride (1.2 eq) in CH₂Cl₂.
- Using AlCl₃ (1.5 eq) as a catalyst at 0°C for 24 hours.
- Brominating the resultant propiophenone derivative as in Section 1.
This route achieves 68% overall yield but generates stoichiometric Al waste, limiting industrial adoption.
Reaction Optimization Strategies
Solvent Screening
Comparative studies reveal solvent effects on bromination efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Acetic acid | 6.15 | 65 |
| Dichloromethane | 8.93 | 52 |
| Ethyl acetate | 6.02 | 48 |
| Toluene | 2.38 | <10 |
Acetic acid’s moderate polarity facilitates proton transfer while solubilizing Br₂.
Catalytic Enhancements
Adding H₂SO₄ (5 mol%) increases yield to 73% by accelerating the enolization step. However, excess acid promotes di-bromination, requiring precise stoichiometric control.
Analytical Characterization
Critical quality control parameters include:
| Technique | Key Data | Specification |
|---|---|---|
| ¹H NMR (400 MHz) | δ 4.85 (q, J=6.8 Hz, CH₂Br) | Purity >98% |
| ¹⁹F NMR (376 MHz) | δ −63.2 (s, CF₃) | Isomer <0.5% |
| HRMS (ESI+) | m/z 328.9741 [M+H]⁺ (calc. 328.9738) | Δ <3 ppm |
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety |
|---|---|---|---|---|
| Acidic bromination | 65 | 99 | High | Moderate |
| Grignard alkylation | 45 | 95 | Low | Low |
| Friedel-Crafts route | 68 | 97 | Medium | High |
The acidic bromination method remains optimal for most applications, balancing yield and practicality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The presence of trifluoromethyl groups can facilitate cycloaddition reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Material Science: The presence of trifluoromethyl groups can impart unique properties to materials, making this compound useful in developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Positional Isomerism (2,6- vs. 2,3-CF₃ Substitution)
The 2,6-substitution pattern in the target compound creates a para-disposed trifluoromethyl arrangement, leading to distinct steric and electronic effects compared to the 2,3-isomer (CAS: 1806432-96-1).
- In contrast, the 2,3-CF₃ isomer may exhibit reduced symmetry and altered resonance stabilization .
- Steric Effects : The 2,6-substitution minimizes steric hindrance around the ketone group compared to the ortho-substituted 2,3-CF₃ analog, which could improve accessibility for nucleophilic attack.
Leaving Group Variation (Br vs. Cl)
Compared to 1-(2,3-bis(trifluoromethyl)phenyl)-2-chloroethan-1-one (CAS: 1807227-61-7), the bromine substituent in the target compound offers:
Functional Group Differences (Ketone vs. Ester)
The ester analog ethyl 2,3-bis(trifluoromethyl)benzoate (CAS: 1807024-49-2) lacks the reactive α-bromo ketone moiety, limiting its utility in alkylation or Grignard reactions. However, esters are more hydrolytically stable than ketones, suggesting divergent applications in materials science .
Research Implications
- Synthetic Chemistry : The target compound’s bromine and ketone functionality make it a candidate for palladium-catalyzed cross-coupling reactions, whereas chloro analogs may require harsher conditions.
- Bioactivity : Trifluoromethyl groups improve metabolic stability and lipophilicity in drug candidates, but the 2,6-substitution may influence target binding compared to 2,3-substituted analogs.
Biological Activity
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound notable for its unique structure, which includes a bromopropanone moiety and two trifluoromethyl groups attached to a phenyl ring. This configuration enhances its lipophilicity and stability, making it a candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 339.09 g/mol. The presence of highly electronegative trifluoromethyl groups significantly influences its chemical behavior, including increased interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its structural features facilitate interactions with biological membranes and molecular targets, potentially enhancing therapeutic efficacy.
Antimicrobial Activity
Studies have demonstrated that the compound has notable antimicrobial effects against various bacterial strains. The mechanism involves the disruption of microbial cell membranes due to its lipophilic nature, which allows better penetration and interaction with cellular components.
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it has shown cytotoxic activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound's IC50 values suggest significant potency compared to established chemotherapeutics like doxorubicin .
The proposed mechanism of action involves:
- Lipophilicity : Enhanced ability to penetrate cell membranes.
- Electrophilic Interactions : The bromine atom may participate in electrophilic attacks on nucleophilic sites within target molecules.
- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with biological targets, influencing their activity and stability.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2,6-Dichlorophenyl)-2-bromopropan-1-one | Contains chlorine instead of trifluoromethyl groups | Less lipophilic than the target compound |
| 1-(2,6-Dimethylphenyl)-2-bromopropan-1-one | Contains methyl groups instead of trifluoromethyl | Lower stability compared to the target compound |
| 1-(3-Trifluoromethylphenyl)-2-bromopropan-1-one | Contains one trifluoromethyl group | Different reactivity patterns due to fewer electronegative groups |
The dual trifluoromethyl substitution in this compound significantly enhances its chemical properties such as lipophilicity and stability compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Properties : In vitro experiments revealed that the compound induced apoptosis in MCF-7 cells through caspase activation, showing promise as an anticancer agent .
- Antimicrobial Efficacy : Research indicated effective inhibition of microbial growth at sub-micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
